molecular formula C17H13N5O4S3 B2659511 2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 850915-98-9

2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2659511
CAS No.: 850915-98-9
M. Wt: 447.5
InChI Key: OXTBURPBGABQKW-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure includes a 4-nitrophenyl substituent at position 3 of the pyrimidine ring, a thioether linkage at position 2, and an acetamide group connected to a thiazol-2-yl moiety.

Properties

IUPAC Name

2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O4S3/c23-13(20-16-18-6-8-28-16)9-29-17-19-12-5-7-27-14(12)15(24)21(17)10-1-3-11(4-2-10)22(25)26/h1-4,6,8H,5,7,9H2,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTBURPBGABQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Tetrahydrothieno[3,2-d]pyrimidine fused with a thiazole ring.
  • Functional Groups : Includes a nitrophenyl moiety and a thioacetamide group.

Biological Activity Overview

Recent studies have indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. In vitro tests demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 62.5 µg/mL depending on the strain tested .
  • Antitumor Activity : Preliminary investigations suggest that the compound may possess anticancer properties. It has been evaluated against different cancer cell lines, showing selective cytotoxicity. For instance, it exhibited IC50 values in the micromolar range against human tumor cell lines such as HepG2 and MCF-7 .
  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation. Notably, it has been identified as a potential inhibitor of thioredoxin reductase (TrxR), which is crucial in redox regulation and cancer cell survival .

The biological activity of the compound is attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The nitrophenyl group is believed to facilitate ROS production, leading to oxidative stress in target cells .
  • DNA Interaction : Studies suggest that the compound may interact with DNA, disrupting replication processes in cancer cells .
  • Enzyme Targeting : By inhibiting TrxR and other related enzymes, the compound can induce apoptosis in malignant cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by Shen et al. (2011) evaluated the antimicrobial efficacy of various derivatives of thieno[3,2-d]pyrimidine compounds. The results indicated that compounds similar to the one displayed potent activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Antitumor Activity

In a study focused on anticancer properties, compounds structurally related to this compound were tested against various human cancer cell lines. Results showed that these compounds induced significant apoptosis through ROS-mediated pathways .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 Value
AntimicrobialStaphylococcus aureus15.62 µg/mL
AntimicrobialEscherichia coli31.25 µg/mL
AntitumorHepG210 µM
AntitumorMCF-712 µM

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the thiazole group may enhance these properties due to its known bioactivity.

Anti-inflammatory Effects

Thieno[3,2-d]pyrimidine derivatives have been studied for their anti-inflammatory effects. These compounds can inhibit key inflammatory mediators such as nitric oxide and cytokines . The specific compound's structure may allow it to modulate inflammatory pathways effectively.

Anticancer Potential

The unique structure of 2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide suggests possible applications in cancer therapy. Pyrimidine derivatives have been explored for their ability to interfere with cancer cell proliferation and induce apoptosis .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions that include the formation of thieno[3,2-d]pyrimidine frameworks. Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various thieno[3,2-d]pyrimidine derivatives against clinical isolates. The results demonstrated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study: Anti-inflammatory Screening

In another study focusing on the anti-inflammatory potential of pyrimidine derivatives, compounds were tested for their ability to inhibit COX enzymes. The findings indicated that specific modifications in the structure could enhance anti-inflammatory activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (R1, R2) Molecular Weight Key Properties/Activities Reference
Target Compound: 2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide R1 = 4-nitrophenyl; R2 = thiazol-2-yl 483.54 (calc.) High electron-withdrawing effect (NO₂), moderate solubility in polar solvents
2-((3-(4-Methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide R1 = 4-methoxyphenyl; R2 = thiazol-2-yl 467.55 (calc.) Increased lipophilicity (OCH₃), potential for enhanced membrane permeability
2-((3-(4-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide R1 = 4-fluorophenyl; R2 = 6-methylbenzothiazol 484.59 Improved metabolic stability (F substituent), higher molecular weight
G1-4: 2-((3-(3,5-Dimethoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide R1 = 3,5-dimethoxybenzyl; R2 = CF₃-benzothiazol 594.64 Bulkier substituents (dimethoxybenzyl, CF₃), lower yield (48%)
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide R1 = 4-methylphenyl; R2 = methylthiadiazole 442.56 Reduced steric hindrance (CH₃), potential for improved synthetic accessibility

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

A multi-step synthesis involving thieno[3,2-d]pyrimidinone scaffolds is typical. Key steps include:

  • Condensation : React 4-nitrophenyl-substituted thienopyrimidinone precursors with thiazol-2-amine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .
  • Optimization : Adjust solvent polarity (e.g., DMSO vs. DMF) and temperature (60–80°C) to enhance yields. For reproducibility, maintain anhydrous conditions and inert atmospheres .

Q. How can structural confirmation be rigorously validated for this compound?

Combine spectroscopic and computational methods:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diagnostic peaks (e.g., thiazole protons at δ 7.2–7.8 ppm, pyrimidinone carbonyl at ~170 ppm) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .
  • X-ray Crystallography : If crystals are obtainable, compare bond lengths/angles with analogous structures (e.g., PubChem entries for related thienopyrimidines) .

Q. What initial biological assays are suitable for evaluating its bioactivity?

Prioritize target-specific assays:

  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Compare MIC values to known thiazole derivatives .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays (ATP competition) .
  • Cytotoxicity : Employ MTT assays on HEK-293 cells to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can contradictory results in biological activity be resolved (e.g., high in vitro potency but low in vivo efficacy)?

Address pharmacokinetic and formulation variables:

  • Solubility : Measure logP (e.g., shake-flask method) and use co-solvents (e.g., PEG-400) for in vivo dosing .
  • Metabolic Stability : Perform liver microsome assays (human/rat) to identify metabolic hotspots (e.g., nitro group reduction) .
  • Formulation : Develop nanoemulsions or liposomal carriers to enhance bioavailability .

Q. What computational methods aid in rational design of analogs with improved properties?

Leverage molecular modeling:

  • Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., EGFR). Focus on substituent effects (e.g., 4-nitrophenyl vs. fluorophenyl) .
  • QSAR : Build regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .
  • ADMET Prediction : Employ SwissADME or ADMETLab to optimize logP (<5), topological polar surface area (TPSA >60 Ų), and P-glycoprotein efflux .

Q. How should environmental impact studies be designed to assess its ecotoxicity?

Adopt tiered testing frameworks:

  • Fate Analysis : Determine hydrolysis half-life (pH 7–9) and photodegradation rates under UV light .
  • Aquatic Toxicity : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
  • Bioaccumulation : Measure bioconcentration factors (BCF) in fish models (e.g., zebrafish) via LC-MS/MS .

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

Apply nonlinear regression and robustness checks:

  • Sigmoidal Curve Fitting : Use GraphPad Prism to calculate EC₅₀/IC₅₀ values (four-parameter logistic model) .
  • ANOVA : Compare treatment groups with Tukey’s post hoc test for multiple comparisons (α=0.05) .
  • Power Analysis : Ensure sample sizes (n≥6) to detect ≥30% effect sizes with 80% power .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Strategize substituent modifications:

  • Core Modifications : Replace thienopyrimidinone with pyrazolo[3,4-d]pyrimidine to assess ring flexibility .
  • Substituent Libraries : Synthesize derivatives with varied aryl groups (e.g., 4-CF₃, 3-Cl) and thioether linkers .
  • Bioisosteres : Substitute the thiazole ring with oxadiazole or triazole to modulate electronic profiles .

Q. What methodologies ensure compound stability during long-term storage and experiments?

Implement stability-indicating protocols:

  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via UPLC .
  • Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for biological assays .
  • Storage : Store at -20°C under argon in amber vials to prevent oxidation and photolysis .

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